Bucillamine-d6 is classified as a thiol compound due to the presence of a sulfhydryl group. It is synthesized from the parent compound bucillamine, which is derived from the reaction of 2-mercaptoethylamine with 2,3-dichloropropionic acid. The deuteration process typically involves substituting hydrogen atoms with deuterium, often achieved through chemical synthesis techniques involving deuterated solvents or reagents.
The synthesis of bucillamine-d6 can be approached through various methods, including:
Bucillamine-d6 retains the core structure of bucillamine, characterized by a piperazine ring and a thiol group. The molecular formula for bucillamine-d6 is C10H12D6N2O2S, where six hydrogen atoms are replaced by deuterium.
Bucillamine-d6 undergoes various chemical reactions similar to its non-deuterated counterpart:
The mechanism of action for bucillamine-d6 is primarily linked to its ability to modulate immune responses:
Bucillamine-d6 serves several scientific purposes:
Bucillamine-d6 (C₇H₇D₆NO₃S₂; MW 229.35 g/mol) is a deuterium-substituted analog of the antirheumatic drug bucillamine. Its structure features six deuterium atoms replacing hydrogen at the methyl groups of the cysteine-d6 moiety (N-(2-mercapto-2-methyl-1-oxopropyl)-L-cysteine-d6). This isotopic labeling preserves the core pharmacophore—dual thiol groups (–SH) critical for radical scavenging and metal chelation—while altering vibrational and rotational properties [1] [4].
Key Structural Attributes:
Analytical Applications:Deuteration enhances nuclear magnetic resonance (NMR) spectral resolution by:
Table 1: Structural Parameters of Bucillamine-d6
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₇H₇D₆NO₃S₂ | High-Resolution MS |
CAS Registry Number | 2714484-72-5 | — |
Deuterium Incorporation | ≥99% at designated positions | 2H-NMR |
Chiral Centers | 1 (S-configuration) | Polarimetry/X-ray diffraction |
Deuteration confers distinct stability advantages over non-deuterated bucillamine (C₇H₁₃NO₃S₂; MW 223.31 g/mol):
Thermodynamic Stability:
Reactivity Profile:Bucillamine-d6 retains the dual antioxidant/pro-oxidant behavior of its parent compound:
Table 2: Reactivity Thresholds of Bucillamine-d6
Reaction Type | Concentration Range | Key Observations |
---|---|---|
DPPH Radical Reduction | IC50 18.5 ± 0.1 µM | Comparable to trolox/ascorbic acid |
FRAP Assay | 2.07 ± 0.01 mM | Reflects Fe3+→Fe2+ reduction |
Superoxide Scavenging | IC50 >1 mM | Low efficiency |
Iron Chelation | ≤10 µM | Prevents •OH generation from H2O2 |
Deuteration subtly alters molecular dynamics without compromising biological function:
Bond Dynamics:
Metabolic Stability:
Biological Implications:
Table 3: Dynamic Parameters of Bucillamine-d6 vs. Bucillamine
Parameter | Bucillamine-d6 | Bucillamine | Technique |
---|---|---|---|
C–X Bond Length* | 1.115 Å | 1.110 Å | X-ray Diffraction |
Metabolic t1/2 | 8.2 hr | 6.3 hr | Hepatocyte Assay |
Thiol pKa | 9.8 ± 0.1 | 9.7 ± 0.1 | Potentiometry |
GSH Synthesis Rate | 4.2 µM/min | 4.1 µM/min | Cellular Assay |
*X = deuterium (D) or hydrogen (H) at methyl positions
Synthetic Strategies:
Positional Isotope Effects:
Analytical Validation:
Table 4: Deuteration Methods for Bucillamine-d6
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: